Nickel acetate tetrahydrate

Ecotoxicology Soil Science Environmental Chemistry

Many electroplating and nanomaterial synthesis workflows fail due to unsuitable nickel salt precursors that lack morphological control. Nickel acetate tetrahydrate (CAS 6018-89-9) directly solves this with its unique acetate ligand chemistry: • Stepwise thermal decomposition: dehydration at 118-137 °C, oxide formation at ~350 °C for predictable NiO crystallinity. • Tunable nanoparticle size (40-140 nm) by adjusting precursor mass-unattainable with nitrate or chloride salts. • Exclusive access to metastable hcp-Ni phase for advanced magnetic materials research. Supplied with consistent ≥99% purity and reliable global logistics for R&D and pilot-scale procurement.

Molecular Formula C2H6NiO3
Molecular Weight 136.76 g/mol
CAS No. 6018-89-9
Cat. No. B148083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel acetate tetrahydrate
CAS6018-89-9
Synonyms(CH3COO)2Ni.4H2O
Molecular FormulaC2H6NiO3
Molecular Weight136.76 g/mol
Structural Identifiers
SMILESCC(=O)O.O.[Ni]
InChIInChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
InChIKeyGRNFHGJTPWYDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Acetate Tetrahydrate (CAS 6018-89-9): A Foundational Ni(II) Precursor for Precision Electroplating and Advanced Material Synthesis


Nickel acetate tetrahydrate (CAS 6018-89-9, molecular formula Ni(CH3COO)2·4H2O) is a green, crystalline coordination compound characterized by its high solubility in water and polar solvents [1]. It serves as a critical precursor in electroplating, catalyst synthesis, and the fabrication of advanced nickel-based nanomaterials. Unlike other simple nickel salts, its unique ligand chemistry and thermal decomposition profile enable precise control over material morphology and crystallinity, making it a preferred choice in both industrial and cutting-edge research applications [2].

Why Nickel Acetate Tetrahydrate (CAS 6018-89-9) Cannot Be Substituted with Generic Nickel Salts in Critical Applications


Simple substitution of nickel acetate tetrahydrate with other common Ni(II) salts, such as nickel chloride or nickel sulfate, is not scientifically valid and can lead to process failure or altered product performance. The counter-ion (acetate vs. chloride vs. sulfate) dictates critical parameters including solubility behavior, thermal decomposition pathways, and the resulting material's morphology and phase [1]. For instance, in electroplating, the acetate ion provides a buffering effect and affects the throwing power of the bath, leading to differences in deposit uniformity compared to chloride or sulfate baths [2]. In nanoparticle synthesis, the acetate ligand's decomposition profile directly influences particle size, carbon encapsulation, and the formation of metastable crystalline phases (e.g., hexagonal close-packed Ni) that are unattainable with nitrate or chloride precursors under the same conditions [3]. The quantitative evidence below demonstrates these non-interchangeable properties.

Quantitative Evidence Guide: Verifiable Differentiation of Nickel Acetate Tetrahydrate (CAS 6018-89-9) Against Key Analogs


Differential Ecotoxicity in Soil: Nickel Acetate vs. Nickel Sulfate vs. Nickel Chloride

The toxicological impact of nickel on maize seedlings varies significantly with the anionic partner. Nickel acetate tetrahydrate [Ni(CH3COO)2] exhibits an intermediate toxicity profile, quantified by an EC50 value of 1315 mg·kg−1 for plant height inhibition. This positions it as less toxic than nickel chloride (EC50 = 89 mg·kg−1) but more toxic than nickel sulfate (EC50 = 3148 mg·kg−1) [1]. This differentiation is critical for environmental risk assessment and for selecting appropriate salts for controlled soil studies.

Ecotoxicology Soil Science Environmental Chemistry

Precision Control of Ni Nanoparticle Size via Thermal Decomposition

Direct thermal decomposition of nickel acetate tetrahydrate enables systematic control over the size of carbon-encapsulated nickel nanoparticles (CENiNPs). By varying the initial precursor mass from 100 mg to 400 mg under a controlled pyrolysis atmosphere, the resulting CENiNP size distribution can be tuned from 40 nm to 140 nm [1]. This is a specific advantage over other precursors like nickel nitrate or nickel acetylacetonate, which do not offer the same predictable and wide-ranging size tunability due to their differing decomposition kinetics.

Nanomaterials Synthesis Catalysis Materials Chemistry

Synthesis of Metastable Hexagonal Close-Packed (hcp) Nickel Nanoparticles

Nickel acetate tetrahydrate is uniquely suited as a precursor for synthesizing metastable hexagonal close-packed (hcp) nickel nanoparticles with a highly narrow size distribution via a thermal decomposition route [1]. This is a significant point of differentiation from other precursors like nickel nitrate or chloride, which under the same or similar thermal decomposition conditions predominantly yield the thermodynamically stable face-centered cubic (fcc) phase. The ability to access the hcp phase, which possesses distinct magnetic properties (e.g., very low magnetization compared to fcc Ni), is directly attributed to the precursor chemistry and decomposition pathway of the acetate salt [2].

Magnetic Materials Crystallography Nanoparticle Synthesis

Defined Thermal Decomposition Pathway for Controlled Material Synthesis

The thermal decomposition of nickel acetate tetrahydrate proceeds through well-defined, sequential steps, which is advantageous for controlled materials synthesis. A thermogravimetric analysis (TGA) study in multiple atmospheres (air, He, H2) identified that dehydration occurs quantitatively between 118 and 137 °C, followed by the major decomposition of the acetate group at approximately 350 °C to yield NiO or Ni, depending on the gas environment [1]. In contrast, the decomposition of other salts like nickel nitrate is more vigorous and less step-wise, offering less control over the intermediate and final solid-state products [2].

Thermal Analysis Materials Processing Catalyst Preparation

Unique Solubility Profile for Enhanced Electroplating Bath Performance

Nickel acetate tetrahydrate exhibits a unique solubility profile that is distinct from other common nickel salts. It demonstrates high solubility in water (182 g/L at 20°C) and is also soluble in polar organic solvents like methanol, but is insoluble in non-polar solvents like diethyl ether [1]. This profile, particularly its solubility in alcohols, allows for the formulation of specialized electroplating baths and the deposition of nickel coatings with improved uniformity and throwing power compared to baths based solely on nickel sulfate or nickel chloride . The acetate ion also acts as a buffer, helping to maintain a stable pH during electrodeposition.

Electrochemistry Surface Engineering Electroplating

Key Application Scenarios for Nickel Acetate Tetrahydrate (CAS 6018-89-9) Driven by Verified Differentiation


Synthesis of Size-Tunable Carbon-Encapsulated Nickel Nanoparticles for Catalysis

Researchers and R&D labs synthesizing carbon-encapsulated nickel nanoparticles (CENiNPs) for use as catalysts should prioritize nickel acetate tetrahydrate as the precursor. As demonstrated in Section 3, the thermal decomposition of this compound allows for precise, systematic control over the final nanoparticle size (40-140 nm) simply by adjusting the initial precursor mass [1]. This level of tunability, which stems from the specific decomposition pathway of the acetate salt, is not reliably achievable with other common nickel precursors like nickel nitrate or chloride. This enables the optimization of nanoparticle size for specific catalytic reactions, such as methane cracking or hydrogenation, where activity is highly size-dependent.

Fabrication of Metastable hcp Nickel Nanomaterials for Magnetic Studies

Research groups focused on the synthesis and characterization of metastable hexagonal close-packed (hcp) nickel for advanced magnetic applications must specify nickel acetate tetrahydrate. The evidence in Section 3 confirms that this precursor is uniquely capable of facilitating the formation of the hcp phase via thermal decomposition, while other common Ni(II) salts (e.g., nitrate, chloride) yield the standard fcc phase [2]. Access to the hcp phase is critical for investigating its distinct magnetic behavior, such as its low magnetization, which is of interest for next-generation data storage and spintronic devices.

Formulation of Specialized Electroplating Baths with Superior Throwing Power

Industrial electroplaters and surface finishing engineers seeking to deposit uniform nickel coatings on complex geometries should formulate their baths with nickel acetate tetrahydrate. As shown in Section 3, its unique solubility in polar solvents like methanol, combined with the buffering action of the acetate ion, allows for the creation of baths with improved throwing power and deposit consistency compared to traditional Watts baths based on nickel sulfate and chloride . This is particularly valuable for high-precision applications in electronics, aerospace, and automotive manufacturing where coating uniformity is paramount.

Controlled Thermal Processing for NiO-Based Electrodes and Catalysts

Process engineers developing nickel oxide (NiO) materials for applications such as supercapacitor electrodes or solid-oxide fuel cell anodes should select nickel acetate tetrahydrate as their starting material. The quantitative thermal analysis data in Section 3 provides a reliable process window, with dehydration occurring between 118-137°C and oxide formation at ~350°C [3]. This defined, step-wise decomposition pathway offers superior control over the final oxide's crystallinity, morphology, and purity compared to the more energetic and less predictable decomposition of nickel nitrate. This translates to more consistent material properties and higher manufacturing yields.

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